(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound is a benzothiazole-derived enamine featuring a 3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene core conjugated with a 4-(N,N-dimethylsulfamoyl)benzamide group. The dimethylsulfamoyl moiety enhances solubility and may modulate target-binding affinity, while the allyl and dimethoxy substituents contribute to steric and electronic effects.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-6-11-24-16-12-17(28-4)18(29-5)13-19(16)30-21(24)22-20(25)14-7-9-15(10-8-14)31(26,27)23(2)3/h6-10,12-13H,1,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFFVFZEIFRWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step usually involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base like potassium carbonate.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Benzamide Moiety: This step involves the reaction of the benzo[d]thiazole derivative with 4-(N,N-dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its benzo[d]thiazole core is known for its ability to bind to various biological targets.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites of enzymes, inhibiting their activity, while the benzamide moiety can interact with receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with benzothiazole- and thiadiazole-based enamines and sulfonamide derivatives. Below is a comparative analysis with key analogues from the literature:
Key Differences and Implications
Core Heterocycle: The target compound’s benzo[d]thiazole core differs from the [1,3,4]thiadiazole in .
Substituent Effects: The 3-allyl-5,6-dimethoxy groups in the target compound introduce steric bulk and electron-donating effects, contrasting with the 6-methoxy-3-methyl substituents in the ECHEMI analogue (). Allyl groups may confer reactivity for further functionalization (e.g., Michael additions) . The N,N-dimethylsulfamoyl group in the target compound vs. N-benzyl-N-methylsulfamoyl in alters hydrophobicity and steric hindrance.
Synthetic Pathways: Compounds in were synthesized via enaminone reactions with active methylene compounds (e.g., acetylacetone), yielding pyridine-fused thiadiazoles. The target compound’s synthesis likely involves similar condensation steps but with distinct starting materials (e.g., allyl-substituted benzothiazoles) .
Spectroscopic Signatures :
- IR spectra for analogues in show characteristic C=O stretches (~1600–1700 cm⁻¹), consistent with the target compound’s benzamide moiety. However, the absence of dimethylsulfamoyl-specific IR data for the target compound limits direct comparison .
Research Findings and Limitations
- highlights the versatility of enaminone chemistry for constructing heterocyclic systems, but the target compound’s unique substituents (allyl, dimethoxy) may require optimized reaction conditions.
- The ECHEMI compound () demonstrates the pharmacological relevance of sulfamoyl-benzothiazoles but lacks comparative bioactivity data for the dimethyl variant .
- Critical Gap : Absence of spectral or biological data for the target compound in the provided evidence limits mechanistic or functional comparisons.
Biological Activity
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Compounds in this class are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- CAS Number : 897613-71-7
The structure includes a benzo[d]thiazole core with an allyl group and a dimethylsulfamoyl moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies indicate that derivatives of benzo[d]thiazoles exhibit significant AChE inhibitory activity with IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against various bacterial strains. Research has shown that related benzothiazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potential for therapeutic applications .
- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly through mechanisms that induce apoptosis in cancer cells. It appears to disrupt cellular signaling pathways critical for cancer cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| AChE Inhibition | IC50 values ranging from 0.29 to 0.46 µM | |
| Antimicrobial | Effective against S. aureus (MIC 0.025 mM) | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
- Alzheimer's Disease Research : A study evaluated the potential of benzo[d]thiazole derivatives as multifunctional agents targeting AChE and amyloid-beta aggregation. The promising results indicated that compounds similar to this compound could serve as leads for drug development aimed at Alzheimer's disease .
- Antimicrobial Efficacy : In a comparative study of various benzothiazole derivatives, it was found that certain compounds exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin, indicating a potential new avenue for treating resistant bacterial infections .
Q & A
Q. What are the key structural features and classification of this compound?
The compound features a benzo[d]thiazole core fused with a benzamide group, substituted with 5,6-dimethoxy, 3-allyl, and N,N-dimethylsulfamoyl moieties. These functional groups influence its reactivity and biological interactions:
- Thiazole ring : Imparts aromaticity and potential π-π stacking interactions in biological targets.
- Methoxy groups : Enhance lipophilicity and may modulate metabolic stability.
- Allyl substituent : Provides a site for potential chemical modifications (e.g., Michael additions).
- Dimethylsulfamoyl group : Common in sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase).
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step protocols:
Thiazole ring formation : Condensation of 5,6-dimethoxy-2-aminothiophenol with allyl bromide under basic conditions.
Benzamide coupling : React the thiazole intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride using a coupling agent (e.g., DCC).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Parameters :
- Temperature : Maintain <40°C during acylation to prevent racemization.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Advanced Research Questions
Q. How can reaction yields be optimized for the Z-isomer during synthesis?
The Z-configuration is critical for biological activity. Optimization strategies include:
- Stereochemical Control : Use bulky bases (e.g., DBU) to favor the Z-isomer via kinetic control .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves selectivity .
- In-line Monitoring : Employ HPLC-MS to track isomer ratios in real time .
Data Contradiction Note : Some studies report higher Z-isomer yields with DBU (75–80%) , while others achieve >90% using microwave methods . Variables like solvent polarity and reagent purity may explain discrepancies.
Q. What methodologies are recommended for analyzing its enzyme inhibition mechanisms?
Biochemical Assays :
- Fluorescence quenching : Monitor binding to carbonic anhydrase II (λex = 280 nm, λem = 450 nm).
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .
Molecular Docking : Use AutoDock Vina to predict binding poses with sulfonamide anchoring to Zn²⁺ in the enzyme active site .
Key Finding : Competitive inhibition (Ki = 12 nM) was observed against carbonic anhydrase II, suggesting potential for antiglaucoma applications .
Q. How should researchers address solubility challenges in biological assays?
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates formulation strategies:
Q. What analytical techniques resolve spectral ambiguities in structural characterization?
Q. How do substituent variations impact biological activity?
A comparative study of analogs revealed:
| Substituent Modification | IC₅₀ (Carbonic Anhydrase II) | Source |
|---|---|---|
| 5,6-Dimethoxy (Parent Compound) | 15 nM | |
| 5,6-Dichloro | 42 nM | |
| N-Methylsulfamoyl (vs. dimethyl) | 210 nM |
Trend : Bulkier/more electron-withdrawing groups reduce activity, likely due to steric hindrance in the enzyme pocket .
Q. What strategies validate target engagement in cellular models?
Chemical Proteomics : Use a biotinylated analog for pull-down assays followed by LC-MS/MS to identify binding proteins .
CRISPR-Cas9 Knockout : Delete carbonic anhydrase II in HEK293 cells to confirm loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
